molecular formula C10H14O2 B12659075 (E)-2-Decen-4-ynoic acid CAS No. 78651-48-6

(E)-2-Decen-4-ynoic acid

Cat. No.: B12659075
CAS No.: 78651-48-6
M. Wt: 166.22 g/mol
InChI Key: LHIWBBKVOUBCLM-CMDGGOBGSA-N
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Description

(E)-2-Decen-4-ynoic acid is an organic compound characterized by the presence of a double bond and a triple bond within its carbon chain. This compound falls under the category of unsaturated fatty acids and is known for its unique chemical structure, which imparts distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Decen-4-ynoic acid typically involves the use of alkyne and alkene precursors. One common method includes the coupling of an alkyne with an alkene under specific catalytic conditions. For instance, the reaction between 1-bromoheptene and ethyl acrylate in the presence of a metallic catalyst can yield this compound . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Decen-4-ynoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding epoxides or diols.

    Reduction: Hydrogenation can reduce the triple bond to a double bond or a single bond, depending on the conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or alkene moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.

    Substitution: Reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alkenes, alkanes

    Substitution: Various substituted alkenes or alkynes

Scientific Research Applications

(E)-2-Decen-4-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-Decen-4-ynoic acid involves its interaction with specific molecular targets. The compound’s unsaturated bonds allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Decen-4-ynoic acid ethyl ester: Similar in structure but with an ester functional group.

    This compound methyl ester: Another ester derivative with similar reactivity.

    This compound amide: An amide derivative with distinct properties.

Uniqueness

This compound is unique due to its combination of a double bond and a triple bond within the same molecule This structural feature imparts specific reactivity and properties that are not commonly found in other compounds

Properties

CAS No.

78651-48-6

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(E)-dec-2-en-4-ynoic acid

InChI

InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-5H2,1H3,(H,11,12)/b9-8+

InChI Key

LHIWBBKVOUBCLM-CMDGGOBGSA-N

Isomeric SMILES

CCCCCC#C/C=C/C(=O)O

Canonical SMILES

CCCCCC#CC=CC(=O)O

Origin of Product

United States

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